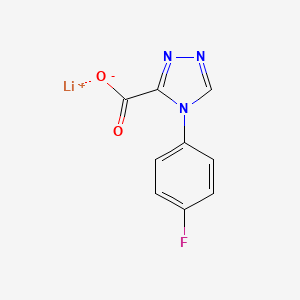
lithium(1+) 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate, also known as LiFT, is a novel lithium-containing compound. LiFT is a small molecule that has been developed to modulate the activity of several enzymes, receptors, and ion channels. LiFT has been investigated for its potential use in various scientific research applications, including drug discovery, drug development, and drug delivery.
科学的研究の応用
Lithium(1+) 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate has been investigated for its potential use in various scientific research applications. This compound has been used to modulate the activity of several enzymes, receptors, and ion channels. This compound has been used to study the biochemical and physiological effects of various drugs, including anticonvulsants, antidepressants, and antipsychotics. This compound has also been used in drug discovery and drug development, as well as in drug delivery applications.
作用機序
Lithium(1+) 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate works by binding to specific enzymes, receptors, and ion channels. This binding triggers a conformational change in the target molecule, which results in a change in its activity. For example, this compound has been shown to inhibit the activity of the enzyme tyrosine hydroxylase, which is involved in the production of the neurotransmitter dopamine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to modulate the activity of several enzymes, receptors, and ion channels. This compound has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been shown to modulate the activity of several hormones, including cortisol, adrenaline, and prolactin.
実験室実験の利点と制限
The main advantage of using lithium(1+) 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate in lab experiments is its ability to modulate the activity of various enzymes, receptors, and ion channels. This compound is also easily synthesized, which makes it a convenient tool for laboratory research. However, this compound is not suitable for use in clinical trials due to its potential toxicity. Additionally, this compound has not been extensively studied, so its effects on humans are still largely unknown.
将来の方向性
Future research on lithium(1+) 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate should focus on its potential use in clinical trials. Additionally, further research should be conducted to better understand the biochemical and physiological effects of this compound on humans and other organisms. Furthermore, research should be conducted to investigate the potential therapeutic applications of this compound, such as its use in the treatment of neurological disorders. Additionally, research should be conducted to investigate the potential side effects of this compound, as well as its potential interactions with other drugs.
合成法
Lithium(1+) 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate is synthesized using a three-step process. First, 4-fluorophenyl-4H-1,2,4-triazole-3-carboxylic acid is reacted with lithium chloride in the presence of anhydrous acetonitrile. This reaction yields lithium 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate. The second step involves the reaction of the lithium compound with a base, such as sodium hydroxide, in the presence of anhydrous acetonitrile. This reaction yields the desired product, this compound.
特性
IUPAC Name |
lithium;4-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2.Li/c10-6-1-3-7(4-2-6)13-5-11-12-8(13)9(14)15;/h1-5H,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPRKWDNTZINTJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=C1N2C=NN=C2C(=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FLiN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R)-1-[(difluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6607447.png)
![3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6607449.png)
![1-[2-(pyrrolidin-1-yl)ethyl]cyclopropan-1-amine dihydrochloride](/img/structure/B6607453.png)
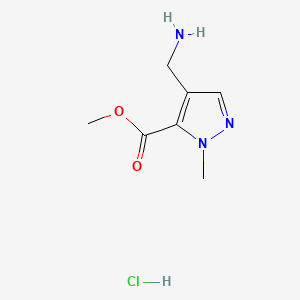
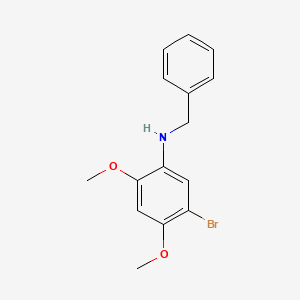
![1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B6607473.png)
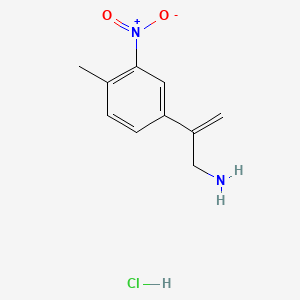
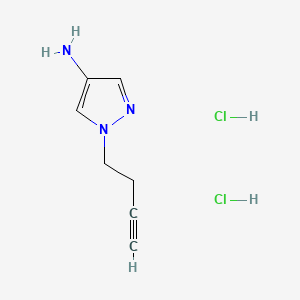
![imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride](/img/structure/B6607489.png)

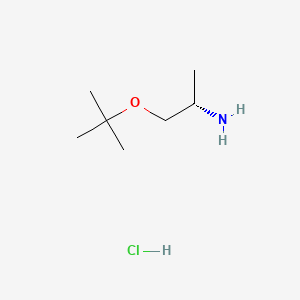
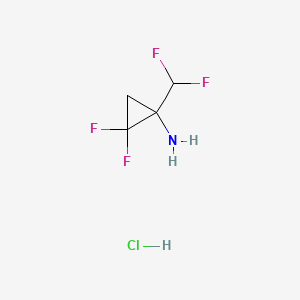

![1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid](/img/structure/B6607554.png)
